

(1R,2S)-2-Methoxycyclohexanol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (1R,2S)-2-methoxycyclohexanol

CAS No.: 155320-77-7

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CAS Number: 155320-77-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **(1R,2S)-2-methoxycyclohexanol**. This chiral auxiliary is a valuable tool in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules.

Chemical and Physical Properties

(1R,2S)-2-methoxycyclohexanol, with the molecular formula $C_7H_{14}O_2$, is a chiral alcohol that plays a significant role as a building block in organic synthesis.^[1] Its stereoisomeric purity is crucial for its effectiveness in inducing chirality in target molecules.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₂	PubChem[2]
Molecular Weight	130.18 g/mol	PubChem[2]
CAS Number	155320-77-7	PubChem[2]
IUPAC Name	(1R,2S)-2-methoxycyclohexan-1-ol	PubChem[2]
Synonyms	Cyclohexanol, 2-methoxy-, (1R,2S)-	Lookchem

Spectroscopic Data

Detailed spectroscopic data for **(1R,2S)-2-methoxycyclohexanol** is not readily available in public databases. However, data for its enantiomer, (1S,2S)-2-methoxycyclohexanol, and the trans-racemic mixture can provide valuable reference points.

Infrared (IR) Spectroscopy (for (1S,2S)-isomer): FTIR spectra of the (1S,2S) enantiomer have been recorded.[3] Key absorptions are expected for the hydroxyl (-OH) and ether (C-O-C) functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for the (1R,2S) isomer are not available, ¹³C NMR data for trans-2-methoxycyclohexanol provides expected chemical shifts for the carbon skeleton.[4]

Suppliers

A number of chemical suppliers offer **(1R,2S)-2-methoxycyclohexanol** and its enantiomer. Availability and purity should be confirmed with the respective suppliers.

Supplier	Product Name	Purity/Notes
Alfa Aesar (Thermo Scientific)	(1S,2S)-(+)-2-Methoxycyclohexanol	97%
Smolecule	(1S,2S)-2-Methoxycyclohexanol	Not specified
Alfa Chemistry	(1S,2S)-2-Methoxycyclohexanol	Not specified

Experimental Protocols

Detailed experimental protocols for the synthesis and application of **(1R,2S)-2-methoxycyclohexanol** are not extensively published. The following protocols are based on general methods for the synthesis of related compounds and the use of similar chiral auxiliaries.

Protocol 1: Hypothetical Synthesis of (1R,2S)-2-Methoxycyclohexanol

This protocol is adapted from general methods for the synthesis of 2-alkoxycyclohexanols.^[5]

Reaction: Asymmetric dihydroxylation of cyclohexene followed by methylation.

Materials:

- Cyclohexene
- AD-mix- β (for dihydroxylation to yield the (1R,2S)-diol)
- tert-Butanol
- Water
- Sodium sulfite
- Sodium hydride (NaH)

- Methyl iodide (CH₃I)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Asymmetric Dihydroxylation:
 1. To a stirred solution of AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature, add cyclohexene.
 2. Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
 3. Quench the reaction by adding sodium sulfite and stir for another hour.
 4. Extract the aqueous layer with ethyl acetate.
 5. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1R,2S)-cyclohexane-1,2-diol.
- Methylation:
 1. Dissolve the crude diol in anhydrous THF and cool to 0 °C.
 2. Carefully add sodium hydride in portions to the solution.
 3. Allow the mixture to warm to room temperature and stir for 30 minutes.
 4. Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

5. Stir at room temperature overnight.
 6. Quench the reaction by the slow addition of water.
 7. Extract the mixture with ethyl acetate.
 8. Wash the combined organic layers with water and brine, dry over anhydrous MgSO_4 , filter, and concentrate.
- Purification:
 1. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **(1R,2S)-2-methoxycyclohexanol**.

Protocol 2: Asymmetric Aldol Reaction Using **(1R,2S)-2-Methoxycyclohexanol** as a Chiral Auxiliary (Hypothetical)

This protocol is based on the well-established use of other cyclohexanol-based chiral auxiliaries in asymmetric aldol reactions.

Objective: To achieve a diastereoselective aldol addition of an enolate to an aldehyde.

Materials:

- **(1R,2S)-2-methoxycyclohexanol**
- Propionyl chloride
- Triethylamine
- Anhydrous dichloromethane (DCM)
- Lithium diisopropylamide (LDA) in THF
- Anhydrous THF
- Aldehyde (e.g., isobutyraldehyde)

- Saturated aqueous ammonium chloride solution
- Lithium hydroxide (LiOH)
- Hydrogen peroxide (H₂O₂)

Procedure:

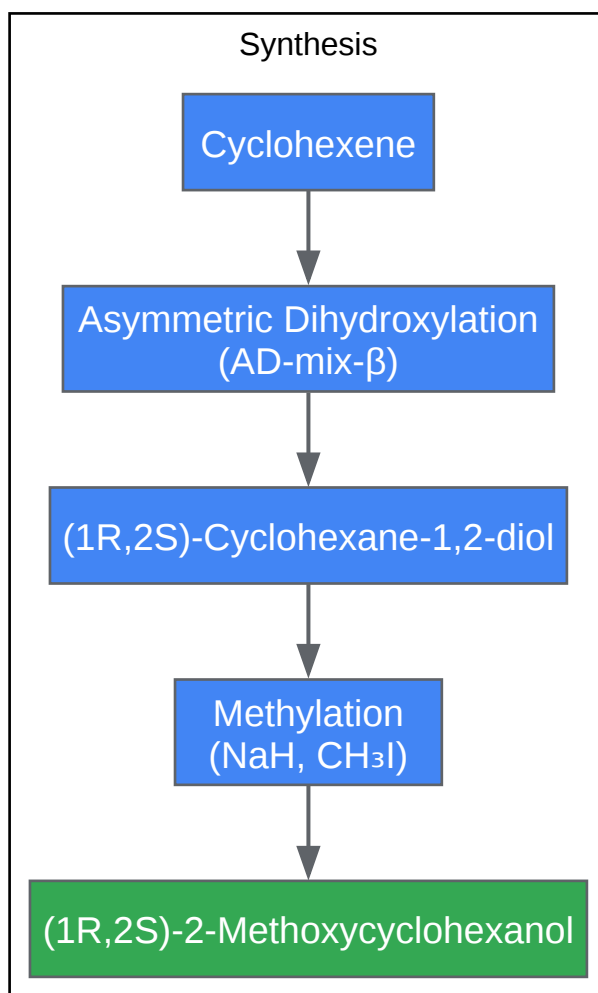
- Attachment of the Chiral Auxiliary:
 1. To a solution of **(1R,2S)-2-methoxycyclohexanol** and triethylamine in anhydrous DCM at 0 °C, add propionyl chloride dropwise.
 2. Stir at room temperature for 2 hours.
 3. Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain the propionate ester.
- Diastereoselective Aldol Reaction:
 1. Dissolve the propionate ester in anhydrous THF and cool to -78 °C.
 2. Add LDA solution dropwise and stir for 30 minutes to form the lithium enolate.
 3. Add the aldehyde dropwise and stir at -78 °C for 2 hours.
 4. Quench the reaction with saturated aqueous ammonium chloride solution and allow to warm to room temperature.
 5. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
- Cleavage of the Chiral Auxiliary:
 1. Dissolve the crude aldol adduct in a mixture of THF and water.
 2. Add lithium hydroxide and hydrogen peroxide and stir at room temperature until cleavage is complete.

3. Work up the reaction to isolate the chiral β -hydroxy acid and recover the **(1R,2S)-2-methoxycyclohexanol** auxiliary.

Visualizations

The following diagrams illustrate key conceptual workflows related to the synthesis and application of **(1R,2S)-2-methoxycyclohexanol**.

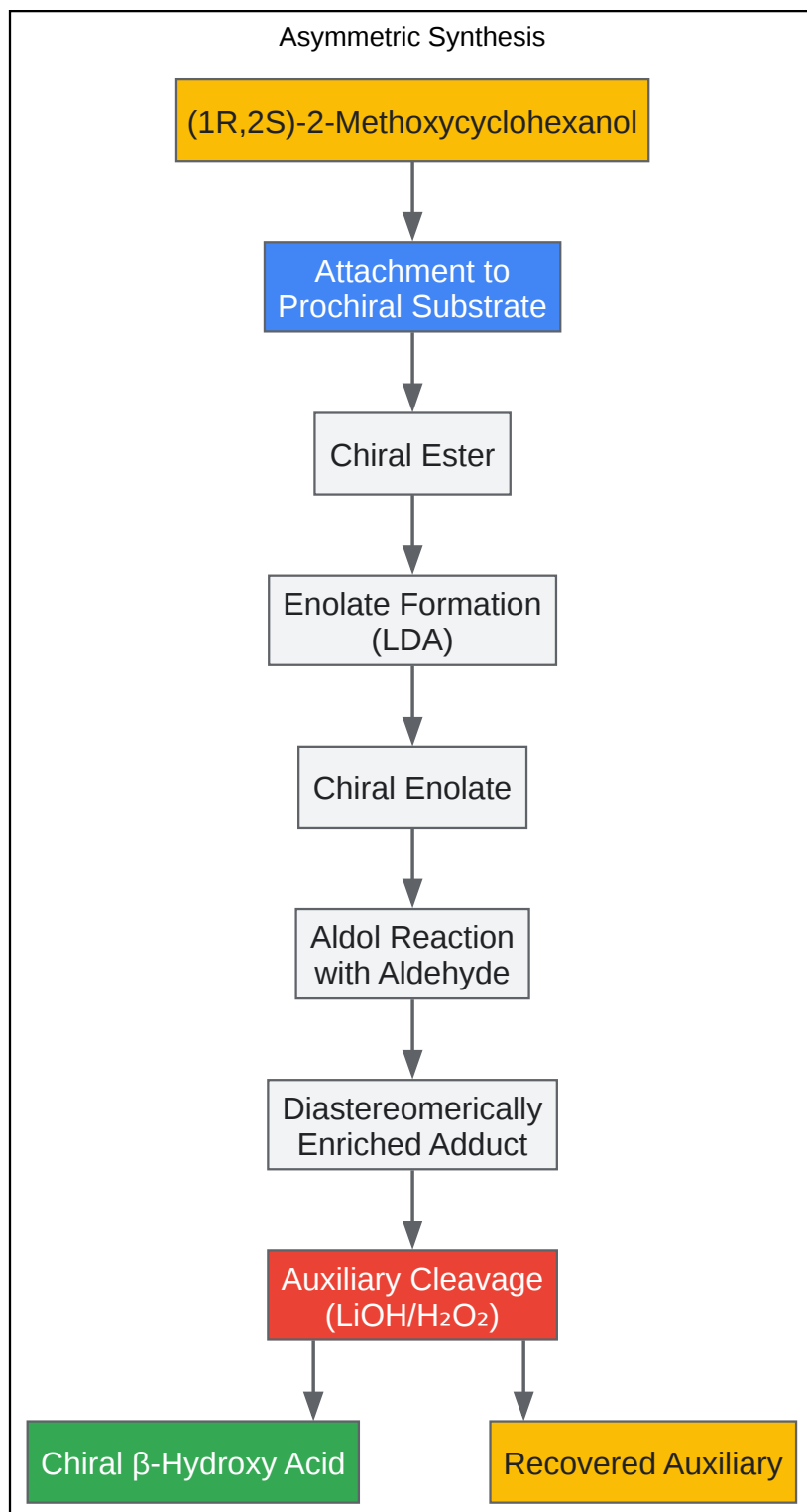
Synthesis Workflow for (1R,2S)-2-Methoxycyclohexanol



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Caption: Synthesis of **(1R,2S)-2-Methoxycyclohexanol**.

Workflow for Asymmetric Aldol Reaction



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Caption: Application as a Chiral Auxiliary.

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References

- [1. Buy \(1S,2S\)-2-Methoxycyclohexanol | 134108-92-2 \[smolecule.com\]](#)
- [2. \(1R,2S\)-2-methoxycyclohexanol | C7H14O2 | CID 6951180 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. \(1S,2S\)-2-Methoxycyclohexanol | C7H14O2 | CID 10197706 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. spectrabase.com \[spectrabase.com\]](#)
- [5. WO2016038019A1 - Method for the preparation of 2-alkoxy cyclohexanol - Google Patents \[patents.google.com\]](#)
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